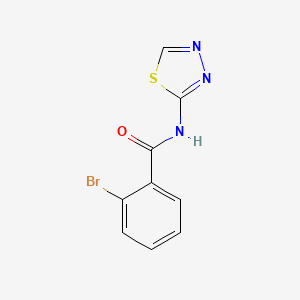

2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide is a chemical compound with the molecular formula C9H6BrN3OS . It belongs to the class of organic compounds known as thiadiazoles .

Synthesis Analysis

The synthesis of 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide and its derivatives is a topic of ongoing research . The 1,3,4-thiadiazole moiety, which is part of this compound, is known to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . Therefore, modifications of the 1,3,4-thiadiazol-2-ylbenzamide structure could potentially enhance these properties .Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . The 1,3,4-thiadiazole moiety in 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide include a molecular weight of 165.01 . It is a solid at room temperature with a melting point of 68-73 °C . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Anticancer Activity

1,3,4-Thiadiazole derivatives, including 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide , have shown potential as anticancer agents. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. Their structure allows them to act as bioisosteres of pyrimidine, which is a component of nucleic acids, making them effective in targeting cancer cell proliferation .

Antimicrobial and Antifungal Properties

These derivatives exhibit significant antimicrobial and antifungal activities. By interfering with the replication of bacterial and fungal cells, they serve as valuable agents in the treatment of infections caused by these organisms .

Antimycobacterial Potential

The compound has shown promise in antimycobacterial therapy, which is crucial for treating diseases like tuberculosis. This application is particularly important given the rising resistance to conventional antimycobacterial drugs .

Analgesic and Anti-inflammatory Uses

In the realm of pain management and inflammation reduction, 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide could be utilized to develop new analgesic and anti-inflammatory medications, providing alternatives to current therapies .

Antipsychotic and Antidepressant Effects

The compound’s ability to interact with various neurotransmitter systems may offer new avenues for the treatment of psychiatric disorders, including depression and psychosis .

Anticonvulsant Applications

As an anticonvulsant, this compound could contribute to the development of new treatments for seizure disorders, expanding the arsenal of drugs available to manage epilepsy and related conditions .

Anti-leishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites, and 2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide has demonstrated potential in combating this condition, which is prevalent in tropical and subtropical regions .

Photovoltaic Material Applications

Beyond biomedical applications, thiadiazole derivatives find use in photovoltaic materials, such as dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and charge transfer materials. Their electron-accepting properties make them suitable for use in energy conversion and storage devices .

Safety and Hazards

The safety information available for 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide indicates that it has an acute oral toxicity and can cause skin irritation . The compound is classified under the GHS07 hazard class, and the precautionary statements include avoiding inhalation, skin contact, and eye contact .

Direcciones Futuras

The future directions for research on 2-bromo-N-1,3,4-thiadiazol-2-ylbenzamide could involve further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there is potential for the development of new therapeutic agents . Additionally, further studies could explore the synthesis of new derivatives and their properties .

Mecanismo De Acción

Target of Action

Compounds with the 1,3,4-thiadiazole moiety, such as this one, have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .

Mode of Action

It is known that bromo-substituted compounds, such as this one, have shown increased potency in certain biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .

Pharmacokinetics

The presence of the =n-c-s- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are known to contribute to low toxicity and great in vivo stability , which could potentially impact the compound’s bioavailability.

Result of Action

Bromo-substituted compounds, such as this one, have shown increased potency in certain biological activities .

Action Environment

The stability of 1,3,4-thiadiazole derivatives in vivo is known to be high due to the presence of the =n-c-s- moiety and strong aromaticity of the ring .

Propiedades

IUPAC Name |

2-bromo-N-(1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3OS/c10-7-4-2-1-3-6(7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBASPVTLKZGJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)

![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)

![1-{4-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-3,5-dimethyl-1H-pyrrol-2-yl}ethanone](/img/structure/B5596723.png)